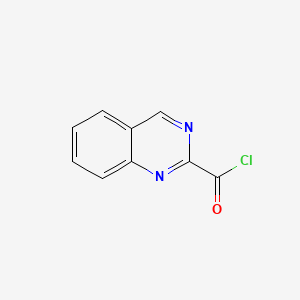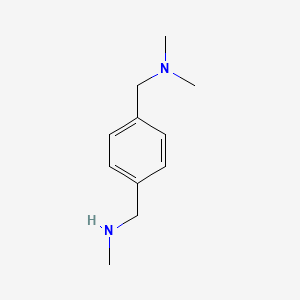
2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Environmental and Health Implications of Brominated and Fluorinated Compounds
Brominated and fluorinated compounds, including various flame retardants and other industrially relevant chemicals, have been the subject of numerous studies due to their persistence in the environment and potential health effects. These studies explore aspects such as environmental concentrations, toxicology, and human exposure to these substances.
Environmental Concentrations and Toxicology : Studies have highlighted the ubiquity of brominated compounds like 2,4,6-tribromophenol in the environment, examining their concentrations across different matrices, toxicokinetics, and toxicodynamics. The research emphasizes the need for further understanding of these compounds' environmental fate and toxicological impact (Koch & Sures, 2018).
Occurrence in Indoor Environments : Investigations into novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food provide insight into the widespread use and detection of these substances. This research outlines the importance of monitoring these compounds due to their potential health risks (Zuiderveen et al., 2020).
Human Exposure and Toxicological Effects : The review articles on the toxicology and influence of organophosphorus flame retardants on human health detail the neurotoxic, reproductive, and carcinogenic effects observed in both animal studies and human exposure scenarios. Such research underscores the critical need for safety assessments and regulatory scrutiny for these chemicals (Bruchajzer et al., 2015).
作用機序
Target of Action
Similar compounds have been known to interact with various cellular components, affecting their function and leading to changes in cellular behavior .
Mode of Action
It’s known that similar compounds can interact with cellular components, leading to changes in their function .
Pharmacokinetics
A study on a similar compound showed that females had less serum accumulation and higher clearance than males, and males had higher urine concentrations than females at all times and doses .
Result of Action
In a study on a similar compound, it was found that the compound suppressed t cell-dependent antibody responses (tdar) in females at high doses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the persistence of similar compounds in the environment can lead to their bioaccumulation in wildlife and humans
特性
IUPAC Name |
(2,4,6-tribromophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br3F11O3/c13-3-1-4(14)6(5(15)2-3)28-7(27)8(16,10(19,20)21)29-12(25,26)9(17,18)11(22,23)24/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNENJJYWXQQXHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br3F11O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663074 |
Source


|
| Record name | 2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189575-10-8 |
Source


|
| Record name | 2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

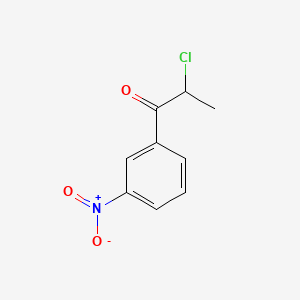
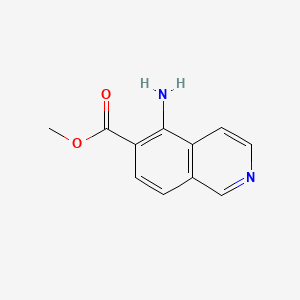

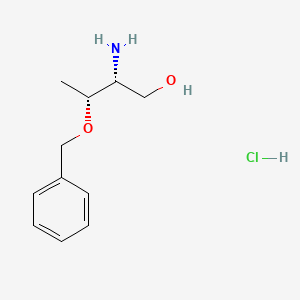
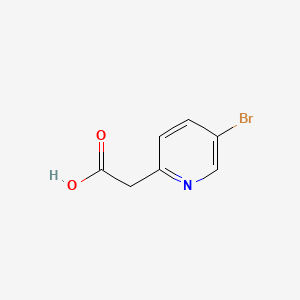
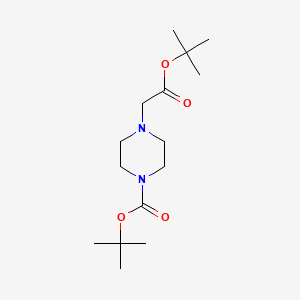

![[2,2'-Bithiophene]-5,5'-diyldiboronic acid](/img/structure/B574362.png)
